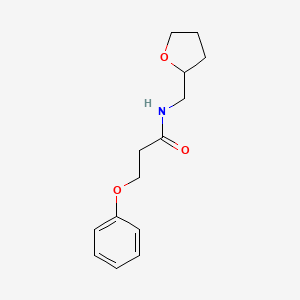

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide, also known as PHF, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PHF is a member of the class of compounds known as amides and has a molecular formula of C14H21NO3. In

Aplicaciones Científicas De Investigación

Antimalarial Activity

TCMDC-123513 has been evaluated for its antimalarial activity against P. falciparum 3D7 . The compound, which features a quinazolinedione core, exhibits promising antimalarial activity and low toxicity .

Anticancer Activity

The compound has been studied for its anti-proliferative activity against the MCF-7 cell line . This suggests potential applications in cancer research, particularly in the development of treatments for breast cancer.

Anti-inflammatory Properties

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide has been noted for its anti-inflammatory properties. This could make it useful in the development of treatments for various inflammatory diseases.

Drug Delivery

The unique structure of 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide may facilitate drug delivery. This could be particularly useful in the development of targeted therapies.

Enhancement of Drug Solubility

The compound may enhance drug solubility. This could improve the bioavailability of certain drugs, potentially enhancing their effectiveness.

Lead Optimization in Drug Discovery

TCMDC-125133, a compound containing a quinazolinedione pharmacophore similar to TCMDC-123513, has been used as a lead compound in the design and synthesis of novel quinazolinedione derivatives . This suggests that TCMDC-123513 could also serve as a valuable lead compound in drug discovery.

Mecanismo De Acción

Target of Action

The primary target of TCMDC-123513 is the essential malarial kinase PfCLK3 . PfCLK3 is involved in the regulation of RNA splicing and is crucial for the survival of the blood stage of Plasmodium falciparum . It is a member of the cyclin-dependent like protein kinase family (PfCLK1-4), which are closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family .

Mode of Action

TCMDC-123513 interacts with PfCLK3 in a way that inhibits its function . The compound forms a bidentate interaction with the hinge region of the kinase via two hydrogen bonds . This interaction disrupts the kinase’s ability to phosphorylate parasite SR proteins, which are necessary for the correct assembly and catalytic activity of spliceosomes .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-123513 affects the RNA splicing pathway . This disruption leads to impaired splicing in P. falciparum parasites . As RNA splicing plays an essential role at any stage of the parasite life cycle, the inhibition of PfCLK3 might have parasiticidal activity .

Result of Action

The inhibition of PfCLK3 by TCMDC-123513 results in rapid killing of asexual P. falciparum parasites and other Plasmodium species at multiple stages . This is due to the disruption of RNA splicing, which is essential for the survival and replication of the parasites .

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(15-11-13-7-4-9-17-13)8-10-18-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRSLCDZAMWSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2890941.png)

![(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890942.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)

![7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2890947.png)

![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2890951.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)